molecular formula C14H10N4OS B305807 ({5-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]furan-2-yl}methylidene)propanedinitrile

({5-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]furan-2-yl}methylidene)propanedinitrile

Cat. No. B305807
M. Wt: 282.32 g/mol
InChI Key: YACDFZOMJJUDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({5-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]furan-2-yl}methylidene)propanedinitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as DMPF and has a molecular formula of C13H10N4OS.

Mechanism of Action

The mechanism of action of DMPF involves the inhibition of the enzyme thymidylate synthase, which is essential for the synthesis of DNA. By inhibiting this enzyme, DMPF prevents the replication and growth of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
DMPF has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the suppression of tumor growth. Additionally, DMPF has been found to have antioxidant properties, which may help protect cells from oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMPF in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying the mechanisms of cancer growth and development. However, one limitation of using DMPF is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on DMPF, including:
1. Further studies on the mechanism of action of DMPF and its potential applications in other fields, such as agriculture and material science.
2. Development of new synthesis methods for DMPF that are more efficient and environmentally friendly.
3. Studies on the potential side effects of DMPF and its toxicity profile in humans.
4. Exploration of the potential synergistic effects of DMPF with other anticancer agents.
5. Clinical trials to evaluate the safety and efficacy of DMPF as a potential cancer treatment.

Synthesis Methods

The synthesis of DMPF involves the reaction of furfural with 4,6-dimethyl-2-thiouracil in the presence of a catalyst such as piperidine. The resulting product is then treated with acetic anhydride and potassium cyanide to obtain the final compound. This synthesis method has been optimized to achieve a high yield of DMPF with minimal impurities.

Scientific Research Applications

DMPF has been studied extensively for its potential applications in medicine, particularly in the treatment of cancer. Studies have shown that DMPF exhibits potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

properties

Product Name

({5-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]furan-2-yl}methylidene)propanedinitrile

Molecular Formula

C14H10N4OS

Molecular Weight

282.32 g/mol

IUPAC Name

2-[[5-(4,6-dimethylpyrimidin-2-yl)sulfanylfuran-2-yl]methylidene]propanedinitrile

InChI

InChI=1S/C14H10N4OS/c1-9-5-10(2)18-14(17-9)20-13-4-3-12(19-13)6-11(7-15)8-16/h3-6H,1-2H3

InChI Key

YACDFZOMJJUDCK-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SC2=CC=C(O2)C=C(C#N)C#N)C

Canonical SMILES

CC1=CC(=NC(=N1)SC2=CC=C(O2)C=C(C#N)C#N)C

Origin of Product

United States

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